molecular formula C₁₆H₂₀O₆ B1148270 Mono-7-carboxyheptyl phthalate CAS No. 856869-57-3

Mono-7-carboxyheptyl phthalate

Cat. No.: B1148270
CAS No.: 856869-57-3
M. Wt: 308.33
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mono-7-carboxyheptyl phthalate can be synthesized through the esterification of phthalic acid with 8-hydroxyoctanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Mono-7-carboxyheptyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which Mono-7-carboxyheptyl phthalate exerts its effects involves its interaction with molecular targets and pathways in biological systems. As an endocrine disruptor, it can interfere with hormone signaling pathways, leading to various health effects. The compound can bind to hormone receptors, altering their normal function and leading to disruptions in hormonal balance .

Comparison with Similar Compounds

Uniqueness: Mono-7-carboxyheptyl phthalate is unique due to its specific alkyl chain length and carboxylic acid functionality, which influence its chemical properties and biological activity. Its specific interactions with biological systems and its role as an endocrine disruptor distinguish it from other phthalates .

Properties

IUPAC Name

2-(7-carboxyheptoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c17-14(18)10-4-2-1-3-7-11-22-16(21)13-9-6-5-8-12(13)15(19)20/h5-6,8-9H,1-4,7,10-11H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSRWFURCUZTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256438
Record name 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856869-57-3
Record name 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856869-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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